molecular formula C13H13NO4S B2875603 {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 379700-40-0

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Cat. No. B2875603
CAS RN: 379700-40-0
M. Wt: 279.31
InChI Key: AZCQNYUYYYCTAH-UHFFFAOYSA-N
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Description

“{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate” is a chemical compound that is available from suppliers like TimTec, LLC . It is also known by registry numbers ZINC000000801388 .


Synthesis Analysis

The synthesis of furan and thiophene derivatives has been studied extensively. A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been presented . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Scientific Research Applications

Antimycobacterial Agents

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate: and its derivatives have shown promise as antimycobacterial agents. These compounds can interfere with iron homeostasis within mycobacteria, which is crucial for their survival and proliferation . By inhibiting the salicylate synthase MbtI from Mycobacterium tuberculosis, these furan derivatives disrupt the biosynthesis of siderophores necessary for iron acquisition by the bacteria .

Antibacterial Activity

The furan nucleus is a significant component in medicinal chemistry due to its antibacterial properties. Furan derivatives, including the compound , are being explored for their efficacy against both gram-positive and gram-negative bacteria. The structural versatility of furan allows for the synthesis of a wide array of compounds with potential antibacterial activity .

Antitubercular Potential

Given the rise in multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, there is an urgent need for new antitubercular drugs. Furan-based compounds, such as the one you’re interested in, are being investigated for their potential to act on unexplored molecular targets and offer a new avenue for tuberculosis treatment .

Iron Acquisition Inhibition

Research has indicated that furan derivatives can be potent inhibitors of iron acquisition in bacteria. This is particularly relevant for pathogens like Mycobacterium tuberculosis, where iron acquisition is vital for infection and survival. By targeting specific enzymes involved in this process, these compounds can effectively reduce bacterial virulence .

Structural Analysis and Characterization

The compound has been subjected to various structural analyses, including 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These techniques provide detailed insights into the molecular structure and properties, which are essential for understanding the compound’s reactivity and potential as a therapeutic agent .

Drug Synthesis and Design

The furan ring system is a key structural motif in drug design due to its reactivity and the diverse biological activities it imparts to molecules. As such, the compound is valuable for synthesizing novel drugs, especially those targeting bacterial infections and other diseases where furan derivatives have shown efficacy .

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9-4-5-11(19-9)13(16)18-8-12(15)14-7-10-3-2-6-17-10/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCQNYUYYYCTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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